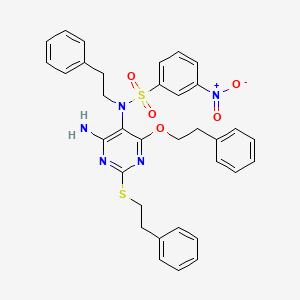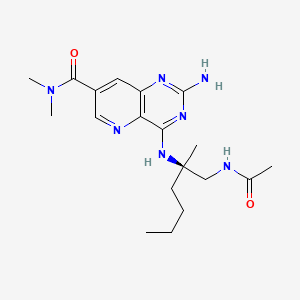
Ac-LEVD-PNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
When cleaved by caspase-4, it releases p-nitroaniline, which can be quantified by measuring absorbance at 405 nm . This compound is widely used in biochemical assays to detect and measure caspase-4 activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-LEVD-PNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence N-Acetyl-Leu-Glu-Val-Asp is synthesized, followed by the attachment of p-nitroaniline. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ac-LEVD-PNA primarily undergoes hydrolysis when acted upon by caspase-4. This reaction cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing the chromogenic p-nitroaniline .
Common Reagents and Conditions
Reagents: Caspase-4 enzyme, buffer solutions (e.g., TRIS, HEPES), and DMSO for solubilization.
Conditions: The reaction is typically carried out at physiological pH (7.0-8.0) and temperature (37°C)
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which can be detected and quantified spectrophotometrically .
Scientific Research Applications
Ac-LEVD-PNA is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-4 activity, which is crucial for studying apoptosis and inflammatory responses .
Chemistry
In chemistry, this compound is used to study enzyme kinetics and substrate specificity of caspase-4. It helps in understanding the catalytic mechanisms of this enzyme .
Biology
In cell biology, this compound is employed to investigate the role of caspase-4 in apoptosis and inflammation. It is used in various assays to measure caspase-4 activity in cell lysates and tissue extracts .
Medicine
In medical research, this compound is used to explore the involvement of caspase-4 in diseases such as neurodegenerative disorders, cancer, and inflammatory diseases. It aids in the development of potential therapeutic interventions targeting caspase-4 .
Industry
In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify caspase-4 inhibitors, which could serve as potential drug candidates .
Mechanism of Action
Ac-LEVD-PNA functions as a substrate for caspase-4. The enzyme recognizes and binds to the peptide sequence N-Acetyl-Leu-Glu-Val-Asp. Upon binding, caspase-4 cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing p-nitroaniline. This cleavage event can be monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-PNA: A substrate for caspase-3, used to measure caspase-3 activity.
Ac-YVAD-PNA: A substrate for caspase-1, used to measure caspase-1 activity.
Ac-VEID-PNA: A substrate for caspase-6, used to measure caspase-6 activity
Uniqueness
This compound is unique in its specificity for caspase-4. Unlike other substrates, it is designed to be selectively cleaved by caspase-4, making it an essential tool for studying the specific activity and role of this enzyme in various biological processes .
Properties
Molecular Formula |
C28H40N6O11 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40N6O11/c1-14(2)12-20(29-16(5)35)27(42)31-19(10-11-22(36)37)25(40)33-24(15(3)4)28(43)32-21(13-23(38)39)26(41)30-17-6-8-18(9-7-17)34(44)45/h6-9,14-15,19-21,24H,10-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t19-,20-,21-,24-/m0/s1 |
InChI Key |
KNKMVACCCNFUDD-CIEVZJJWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)




![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)

![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)


